molecular formula C8H12N14O4S B1594028 sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 58502-11-7

sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine

Cat. No.: B1594028
CAS No.: 58502-11-7
M. Wt: 400.34 g/mol
InChI Key: GBPFVXUOVFWJRW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine is unique due to its specific ring structure and the presence of sulfuric acid, which can influence its reactivity and biological activity.

Properties

CAS No.

58502-11-7

Molecular Formula

C8H12N14O4S

Molecular Weight

400.34 g/mol

IUPAC Name

sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine

InChI

InChI=1S/2C4H5N7.H2O4S/c2*5-2-1-3(10-11-9-1)8-4(6)7-2;1-5(2,3)4/h2*(H5,5,6,7,8,9,10,11);(H2,1,2,3,4)

InChI Key

GBPFVXUOVFWJRW-UHFFFAOYSA-N

SMILES

C12=NNN=C1N=C(N=C2N)N.C12=NNN=C1N=C(N=C2N)N.OS(=O)(=O)O

Canonical SMILES

C12=NNN=C1N=C(N=C2N)N.C12=NNN=C1N=C(N=C2N)N.OS(=O)(=O)O

58502-11-7

Origin of Product

United States

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